Product packaging for 3-Bromo-L-tyrosine(Cat. No.:CAS No. 38739-13-8; 54788-30-6)

3-Bromo-L-tyrosine

Cat. No.: B2940419
CAS No.: 38739-13-8; 54788-30-6
M. Wt: 260.087
InChI Key: HGWOSUKIFQMEIF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Brominated Tyrosine Derivatives in Biological Sciences

Brominated tyrosine derivatives represent a large and diverse family of natural products, primarily isolated from marine organisms, especially sponges of the order Verongida. mdpi.comnih.gov First identified in 1913, over 360 such metabolites have been discovered to date. mdpi.comresearchgate.net These compounds are formed through the bromination of the amino acid tyrosine and exhibit a remarkable variety of chemical structures, including simple derivatives, spirocyclohexadienylisoxazolines, and complex macrocyclic alkaloids like the bastadins. mdpi.comnih.gov

The widespread presence and structural diversity of bromotyrosine derivatives are matched by their extensive range of biological activities. researchgate.netnih.gov These natural products have garnered significant attention in the fields of pharmacology and marine biotechnology due to their potent effects. mdpi.com Research has demonstrated that these compounds possess antimicrobial, antiviral, anticancer, and anti-inflammatory properties, among others. nih.govresearchgate.netnih.gov The study of these marine-derived molecules provides insights into chemical ecology and offers promising leads for drug discovery.

Biological Activities of Marine Bromotyrosine Derivatives

Biological ActivityDescriptionReferences
AntimicrobialInhibition of the growth of bacteria and fungi. mdpi.comnih.govresearchgate.net
AnticancerCytotoxic effects against various cancer cell lines; ability to inhibit cancer proliferation, invasion, and migration. mdpi.comresearchgate.netnih.gov
AntiviralActivity against various viruses. nih.govresearchgate.netnih.gov
Anti-inflammatoryModulation of inflammatory pathways. researchgate.net
AntifoulingPrevention of the settlement of marine organisms on surfaces. nih.govnih.gov
Enzyme InhibitionInhibition of specific enzymes, such as acetylcholinesterase. nih.govresearchgate.net

Significance of 3-Bromo-L-tyrosine as a Post-Translational Modification

Beyond its existence in marine natural products, this compound is also formed in mammals through enzyme-catalyzed reactions, representing a significant post-translational modification (PTM). PTMs are covalent processing events that alter the properties of proteins after translation and play crucial roles in cellular function and signaling. nih.govnih.gov While phosphorylation, sulfation, and nitration are well-studied tyrosine PTMs, bromination is an important modification associated with specific physiological and pathological processes. nih.govwikipedia.org

The formation of this compound in vivo is primarily linked to inflammation and oxidative stress. Eosinophil peroxidase (EPO), an enzyme released by activated eosinophils during inflammatory responses, utilizes bromide ions and hydrogen peroxide to generate potent brominating agents. acs.org These agents can react with protein tyrosine residues, leading to the formation of this compound and 3,5-dibromo-L-tyrosine. acs.org Consequently, the presence of these brominated tyrosine derivatives in tissues can serve as a specific biomarker for eosinophil-mediated oxidative damage, which is implicated in conditions such as asthma and allergic inflammatory disorders. acs.orggrafiati.com

Overview of Research Utility in Biochemical and Biomedical Investigations

The unique structure of this compound makes it a versatile tool in both biochemical and biomedical research. chemimpex.com It is used as a chemical building block for the synthesis of more complex molecules and as a probe to study enzymatic mechanisms and protein interactions. chemimpex.comnih.gov Its applications span multiple areas of investigation, from fundamental neuroscience to the development of advanced medical imaging techniques.

In neuroscience, this compound is employed to study neurotransmitter pathways, particularly the synthesis of dopamine (B1211576) and norepinephrine (B1679862), for which L-tyrosine is a precursor. chemimpex.com In drug development, it serves as a lead compound or a structural analog for creating novel therapeutics, especially for neurological disorders. chemimpex.com Furthermore, its structure is utilized in protein engineering to modify proteins for enhanced stability or activity. chemimpex.com A radiolabeled version, 3-[(76)Br]bromo-α-methyl-L-tyrosine, has been developed as a novel tracer for positron emission tomography (PET) imaging to visualize malignant tumors, demonstrating its potential in diagnostics. nih.gov

Research Applications of this compound

Research AreaSpecific ApplicationReferences
NeuroscienceStudying neurotransmitter systems, particularly dopamine synthesis. chemimpex.com
Drug DevelopmentServes as a lead compound or precursor for pharmaceuticals targeting neurological disorders. chemimpex.com
Biochemical AssaysUsed in assays to measure the activity of enzymes involved in tyrosine metabolism. chemimpex.com
Protein EngineeringIncorporated into proteins to enhance their stability and activity. chemimpex.com
Medical ImagingUsed in the synthesis of radiolabeled tracers (e.g., [(76)Br]BAMT) for PET imaging of tumors. nih.gov
Chemical SynthesisActs as a starting material or intermediate for preparing gram quantities of brominated tyrosine derivatives. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrNO3 B2940419 3-Bromo-L-tyrosine CAS No. 38739-13-8; 54788-30-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWOSUKIFQMEIF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38739-13-8
Record name (2S)-2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid
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Mechanistic Pathways of 3 Bromo L Tyrosine Formation

Enzymatic Biogenesis of 3-Bromo-L-tyrosine

The enzymatic synthesis of this compound in humans is a key indicator of eosinophil-mediated oxidative damage. usda.gov This pathway is a crucial component of the inflammatory response and has been identified as a significant process in pathologies such as allergen-induced asthma. nih.govovid.com

Eosinophil peroxidase (EPO) is an enzyme released by activated eosinophils, a type of white blood cell. acs.org This heme protein is central to the formation of this compound in vivo. acs.orgjci.org During inflammatory responses, particularly allergic reactions, eosinophils are recruited to tissues where they release EPO. jci.orgnih.gov The enzyme then utilizes local substrates to generate potent oxidizing agents that can modify biological molecules, including the amino acid tyrosine present in proteins. nih.govacs.org The formation of 3-bromotyrosine (B1580512) on proteins serves as a specific "molecular fingerprint" for oxidative damage mediated by the EPO system. nih.govovid.com

The core function of EPO in this pathway is to amplify the oxidizing potential of hydrogen peroxide (H₂O₂) by using bromide ions (Br⁻) as a cosubstrate. acs.orgnih.gov At physiological concentrations of halides, EPO catalyzes the reaction between H₂O₂ and Br⁻ to produce hypobromous acid (HOBr). nih.govnih.govacs.org

EPO-Catalyzed Reaction:

Br⁻ + H₂O₂ + H⁺ → HOBr + H₂O nih.gov

HOBr is a powerful brominating agent that readily reacts with tyrosine residues. acs.org In addition to HOBr, other reactive brominating species can be formed, such as N-bromoamines. acs.orgnih.gov These are generated when HOBr reacts with primary amines. acs.orgnih.gov N-bromoamines are considered preferred brominating intermediates, as their formation can effectively "funnel" the reactive bromine towards the stable ring-bromination of tyrosine. acs.orgnih.gov The formation of this compound occurs readily at neutral pH through these enzymatic systems and the various reactive brominating species they produce. acs.orgnih.gov

The catalytic activity of peroxidases is crucial for halogenation reactions in humans. jci.org While both EPO and the related enzyme myeloperoxidase (MPO) found in neutrophils can halogenate tyrosine residues, their effectiveness differs under physiological conditions. acs.org EPO is uniquely efficient at brominating tyrosine using plasma levels of bromide and hydrogen peroxide. acs.orgnih.gov In contrast, MPO primarily generates hypochlorous acid (HOCl) from chloride ions, leading to the formation of 3-chlorotyrosine, and is significantly less effective at producing brominating agents at physiological bromide concentrations. nih.gov This specificity makes 3-bromotyrosine a selective marker for eosinophil-mediated activity, distinguishing it from neutrophil-driven oxidation. nih.gov

FeatureEosinophil Peroxidase (EPO)Myeloperoxidase (MPO)
Primary Halide Substrate Bromide (Br⁻) acs.orgnih.govChloride (Cl⁻) nih.gov
Primary Halogenating Product Hypobromous acid (HOBr) nih.govHypochlorous acid (HOCl) nih.gov
Primary Tyrosine Product 3-Bromotyrosine nih.govacs.org3-Chlorotyrosine nih.gov
Efficacy at Physiological Br⁻ High acs.orgnih.govLow nih.gov

Non-Enzymatic and Chemical Synthesis Approaches for this compound

For research and diagnostic purposes, reliable methods for producing this compound are necessary. usda.gov Several non-enzymatic laboratory methods have been developed to synthesize this compound from L-tyrosine precursors. usda.govnih.gov

A variety of chemical methods have been established for the synthesis of this compound. These approaches offer alternatives to enzymatic synthesis, which can be complex and result in low yields. usda.gov

One of the simplest and most efficient methods involves the reaction of L-tyrosine with dimethyl sulfoxide (B87167) (DMSO) in a mixture of hydrobromic acid (HBr) and acetic acid (AcOH). nih.govsigmaaldrich.com By controlling the stoichiometry of DMSO, either this compound or 3,5-dibromo-L-tyrosine can be produced in good yield. nih.gov

Another reported method involves the direct bromination of a protected L-tyrosine precursor, 4-O-methyl-L-tyrosine, using bromine in formic acid. ucla.edu A different non-enzymatic protocol allows for the simultaneous preparation of both dityrosine (B1219331) and 3-bromotyrosine with high recovery rates. usda.gov

MethodPrecursorKey ReagentsProduct(s)Reported Yield/Recovery
DMSO/HBr Method L-Tyrosine1.2 equiv. DMSO, HBr/AcOH nih.govThis compoundGood yield nih.gov
Formic Acid Method 4-O-methyl-L-tyrosineBromine, 98% Formic Acid ucla.edu3-Bromo-4-O-methyl-L-tyrosine88% ucla.edu
Simultaneous Synthesis L-TyrosineNot specified3-Bromotyrosine and Dityrosine~72% recovery usda.gov

For applications requiring larger amounts of this compound, the scalability of synthesis methods is a critical factor. The method utilizing DMSO in HBr/AcOH has been highlighted as a simple, safe, and efficient approach for preparing gram quantities of the compound. nih.govresearchgate.net This makes it suitable for preparative-scale synthesis. researchgate.net While this gram-scale procedure is promising, scaling up chemical processes can sometimes present unforeseen challenges. researchgate.net

Other non-enzymatic methods have also been developed with scalability in mind. For instance, a simple and rapid protocol for the simultaneous preparation of 3-bromotyrosine and dityrosine demonstrates high recovery (~72%) and can be scaled up to meet the needs of individual laboratories. usda.gov The efficiency and high recovery of such methods are advantageous compared to older protocols that were often laborious and resulted in low recovery. usda.gov

Endogenous Biosynthesis and Marine Natural Product Origins of this compound

The presence of this compound and its myriad derivatives is a hallmark of the chemical ecology of various marine organisms, particularly sponges of the order Verongida. These organisms have evolved sophisticated biochemical pathways to incorporate bromine, an element abundant in seawater, into the aromatic ring of the amino acid L-tyrosine. This initial bromination step is the gateway to a vast and structurally diverse family of natural products known as bromotyrosines. The biosynthesis of these compounds is a testament to the unique enzymatic machinery present in these marine invertebrates and their associated microorganisms.

Pathways in Marine Organisms, e.g., Sponges

The biosynthesis of this compound in marine sponges begins with the amino acid L-tyrosine, which is derived from the shikimate pathway via its precursor, phenylalanine. mdpi.com The key enzymatic step is the regioselective bromination of the L-tyrosine ring at the position ortho to the hydroxyl group, yielding this compound. This reaction is catalyzed by a class of enzymes known as bromoperoxidases. These enzymes utilize bromide ions (Br-) from seawater and hydrogen peroxide (H₂O₂) to generate a reactive bromine species.

While the precise enzymatic machinery can vary between species, vanadium-dependent bromoperoxidases (V-BPOs) are frequently implicated in this process. The catalytic cycle of V-BPOs involves the reaction of the vanadate (B1173111) cofactor with hydrogen peroxide to form a peroxo-vanadate intermediate. This intermediate then oxidizes bromide to an electrophilic brominating species, often described as a bromonium ion (Br+) equivalent or hypobromous acid (HOBr). This reactive species is then directed towards the electron-rich aromatic ring of L-tyrosine, resulting in the formation of this compound. Further enzymatic bromination can also occur to produce 3,5-dibromo-L-tyrosine.

Labeling studies using ¹⁴C-labeled L-tyrosine in the marine sponge Aplysina fistularis have confirmed that tyrosine is the direct precursor to the brominated units found in more complex bromotyrosine-derived alkaloids. mdpi.com While sponges of the order Verongida are the most prolific producers of these compounds, bromotyrosines have also been identified in sponges from other taxonomic orders, suggesting a wider distribution of these biosynthetic capabilities in the marine environment. nih.govmdpi.com

Bromotyrosine Unit Derivations and Chemodiversity

The initial formation of this compound and its di-brominated counterpart is the foundational step for the remarkable chemodiversity observed in bromotyrosine natural products. nih.gov Marine sponges, particularly those of the Verongida order, employ a variety of biochemical strategies to modify and elaborate upon this basic structural unit, resulting in over 800 known bromotyrosine alkaloids. asm.org This chemical diversity arises from a "natural combinatorial chemistry" approach, where the bromotyrosine core is subjected to various transformations and linkages. nih.gov

These modifications include alterations to the amino acid side chain, such as decarboxylation, reduction, and oxidation, as well as modifications to the aromatic ring. nih.gov The resulting bromotyramine and other intermediates serve as building blocks for a wide array of more complex molecules. The impressive diversity of these compounds can be broadly categorized into several structural classes, each arising from distinct biosynthetic elaborations of the initial bromotyrosine unit.

Key Structural Classes of Bromotyrosine Derivatives:

Simple Bromotyrosine Derivatives: These compounds represent the most basic modifications of this compound, including products of degradation, reduction, hydroxylation, and alkylation. nih.gov

Spirocyclohexadienylisoxazolines: In this class, one or two bromotyrosine units are transformed into a characteristic spirocyclohexadienylisoxazoline structure through a proposed arene oxide biosynthetic pathway. nih.gov These are often found as dimers.

Oximes: These derivatives feature an oxime functional group, which is a key structural feature in many bioactive bromotyrosines. nih.gov

Bastadins: This group consists of complex macrocyclic structures formed by the oxidative phenolic coupling of two bromotyramine-bromotyrosine units linked by an amide bond. nih.gov

The following table provides examples of the structural diversity of bromotyrosine derivatives found in marine sponges.

Compound NameStructural ClassMarine Source (Sponge)Key Structural Features
Aeroplysinin-1Simple DerivativeAplysina cavernicolaA dienone structure derived from bromotyrosine. nih.gov
AerothioninBis-spirocyclohexadienylisoxazolineAplysina fistularisA dimeric structure with two spirocyclohexadienylisoxazoline units. nih.gov
Psammaplin AOxime-DisulfidePsammaplysilla purpureaFeatures an oxime moiety and a disulfide bridge. nih.gov
Bastadin-1BastadinIanthella bastaA macrocyclic tetramer of bromotyrosine units. nih.gov
Purealidin RMono-spirocyclohexadienylisoxazolinePsammaplysilla purpureaContains a single spirocyclohexadienylisoxazoline moiety. mdpi.com

This extensive chemodiversity highlights the evolutionary adaptation of marine sponges to produce a wide range of biologically active compounds from a single precursor, this compound. These compounds are thought to play crucial roles in the chemical defense of the sponges. nih.gov

Biological Roles and Pathophysiological Implications of 3 Bromo L Tyrosine

3-Bromo-L-tyrosine as a Molecular Indicator of Oxidative Stress and Reactive Species Activity

This compound, a derivative of the amino acid L-tyrosine, has emerged as a significant biomarker for oxidative stress, particularly in contexts involving eosinophil activity. Its formation in biological systems is intimately linked to the generation of reactive brominating species, providing a specific signal of certain inflammatory pathways.

Eosinophils, a type of white blood cell, play a crucial role in the immune response, especially in allergic reactions and parasitic infections. acs.org Upon activation, eosinophils undergo an "oxidative burst," a process characterized by the rapid production of reactive oxygen species (ROS). nih.gov A key enzyme in this process is eosinophil peroxidase (EPO), which is abundantly secreted by activated eosinophils. acs.orgnih.gov

EPO utilizes hydrogen peroxide (H₂O₂) and bromide ions (Br⁻) to produce potent brominating agents. acs.orgnih.gov These agents then react with various biomolecules, including proteins. Specifically, tyrosine residues within proteins are susceptible to bromination, leading to the formation of this compound. nih.govjci.org The production of this compound is directly correlated with the respiratory burst of eosinophils, indicating a strong link between its presence and eosinophil activation. nih.gov

Table 1: Key Components in the Formation of this compound

ComponentRole
Eosinophils Immune cells that, when activated, initiate the oxidative burst.
Eosinophil Peroxidase (EPO) An enzyme released by eosinophils that catalyzes the reaction. acs.orgnih.gov
**Hydrogen Peroxide (H₂O₂) **A substrate for EPO, providing the oxidizing potential. acs.orgnih.gov
Bromide Ions (Br⁻) A cosubstrate for EPO, leading to the formation of brominating agents. acs.orgnih.gov
L-tyrosine The amino acid residue on proteins that is modified.

While this compound is a marker of oxidative stress, it is important to distinguish it from other modified tyrosine residues, such as 3-nitrotyrosine (B3424624) and 3-chlorotyrosine, which are indicative of different oxidative pathways.

3-Nitrotyrosine is formed through the nitration of tyrosine by reactive nitrogen species like peroxynitrite. wikipedia.orgnih.gov This modification is often associated with inflammation and nitric oxide (NO) production. wikipedia.org

3-Chlorotyrosine is a specific product of the myeloperoxidase (MPO) system, an enzyme primarily found in neutrophils and monocytes. nih.govjci.org MPO utilizes chloride ions to generate reactive chlorinating species.

Studies have shown that eosinophils predominantly form this compound, with very little 3-chlorotyrosine produced, even at physiological concentrations of chloride and bromide. nih.govjci.org Conversely, neutrophils, which contain MPO, are efficient at producing 3-chlorotyrosine but generate insignificant amounts of this compound. nih.govjci.org This distinction allows researchers to differentiate the specific inflammatory cell types and enzymatic systems involved in oxidative damage.

Table 2: Comparison of Oxidative Tyrosine Modifications

ModificationPrimary EnzymeKey ReactantAssociated Cell Type
This compound Eosinophil Peroxidase (EPO)Bromide (Br⁻)Eosinophils
3-Chlorotyrosine Myeloperoxidase (MPO)Chloride (Cl⁻)Neutrophils, Monocytes
3-Nitrotyrosine N/A (Reactive Nitrogen Species)Peroxynitrite (ONOO⁻)Various (associated with NO production)

The selective formation of this compound by the EPO-H₂O₂-Br⁻ system makes it a highly specific "molecular fingerprint" for eosinophil-mediated oxidative damage. nih.govjci.org While both EPO and MPO can utilize bromide to halogenate tyrosine residues in vitro, only EPO is effective at doing so under physiological conditions. acs.orgnih.gov This specificity is crucial for identifying the precise pathways of tissue injury in various diseases. The presence of this compound in biological samples provides strong evidence of eosinophil activation and the involvement of its specific oxidative machinery. nih.govjci.org

Involvement of this compound in Inflammatory Processes

Given its direct link to eosinophil activation, this compound is implicated in various inflammatory conditions, particularly those with a significant eosinophilic component.

Allergen-induced inflammation, a hallmark of conditions like asthma, is often characterized by the infiltration and activation of eosinophils in affected tissues. nih.gov Studies have demonstrated a significant increase in this compound levels in the lungs of asthmatic individuals following allergen challenge. nih.govjci.org This increase correlates with the enrichment of eosinophils and EPO in the lung tissue. nih.gov The formation of this compound on proteins represents a novel pathway of covalent modification that contributes to tissue damage in allergen-triggered diseases. nih.govjci.org

The bromination of tyrosine residues can alter protein structure and function, potentially leading to the propagation of the inflammatory response and contributing to the pathological features of allergic diseases. The detection of elevated this compound serves as a direct link between eosinophil activation and protein damage in the context of allergic inflammation.

Beyond localized allergic reactions, systemic inflammation can also lead to the production of this compound. Systemic inflammatory conditions can trigger the activation of eosinophils, leading to the release of EPO and the subsequent generation of reactive brominating species. While the primary focus of research has been on allergic diseases, the presence of this compound could potentially serve as a marker for eosinophil involvement in a broader range of systemic inflammatory responses. acs.orgnih.gov The superimposition of systemic inflammation on existing neurodegenerative diseases, for instance, has been shown to exacerbate disease progression, and while not directly measuring this compound, these studies highlight the damaging potential of systemic inflammatory responses. nih.gov

Dynamics of Leukocyte-Mediated Bromination in Inflammatory Contexts

In inflammatory settings, leukocytes, particularly eosinophils and to a lesser extent neutrophils, are key players in the generation of reactive brominating species that lead to the formation of this compound. acs.orgnih.govnih.gov This process is primarily mediated by the heme peroxidase enzymes, eosinophil peroxidase (EPO) and myeloperoxidase (MPO), which are released by these activated immune cells. acs.orgnih.gov

Eosinophil peroxidase, abundant in activated eosinophils, utilizes hydrogen peroxide (H₂O₂) to oxidize bromide ions (Br⁻), which are present in plasma, to form potent brominating agents like hypobromous acid (HOBr). acs.orgnih.gov Even in the presence of physiological halide concentrations where chloride is significantly more abundant than bromide, EPO preferentially uses bromide to generate these reactive species. nih.gov These brominating agents can then react with the tyrosine residues of proteins, resulting in the formation of 3-bromotyrosine (B1580512) and 3,5-dibromotyrosine (B3032813). acs.org The formation of these ring-brominated tyrosine products is a stable modification and serves as a molecular fingerprint of protein damage mediated by eosinophils. acs.orgnih.gov

Neutrophils, on the other hand, primarily utilize myeloperoxidase (MPO) to generate reactive halogenating species. nih.gov While MPO can also use bromide to form brominating agents, it predominantly uses chloride due to its higher concentration in the body, leading to the formation of 3-chlorotyrosine. nih.govnih.gov Studies have shown that eosinophils are more efficient at generating protein-bound 3-bromotyrosine at physiological halide levels, whereas neutrophils predominantly produce 3-chlorotyrosine. nih.gov This selectivity makes 3-bromotyrosine a specific biomarker for eosinophil-driven inflammatory responses and tissue injury, such as those observed in allergic asthma. nih.govjci.org In allergen-challenged lung segments of asthmatic individuals, a significant increase in 3-bromotyrosine levels in bronchoalveolar lavage (BAL) proteins has been observed, correlating with an enrichment of eosinophils and eosinophil peroxidase. nih.gov

LeukocytePrimary PeroxidasePreferred HalidePrimary Halogenated Tyrosine
EosinophilEosinophil Peroxidase (EPO)Bromide (Br⁻)This compound
NeutrophilMyeloperoxidase (MPO)Chloride (Cl⁻)3-Chlorotyrosine

Protein Modification by this compound and Its Functional Consequences

The incorporation of this compound into proteins represents a post-translational modification that can significantly alter the protein's structure and function. researchgate.netnih.gov

The study of the precise functional consequences of this compound incorporation has been advanced by the development of methods for its site-specific insertion into proteins. nih.gov Traditional methods involving non-specific chemical reactions result in a heterogeneous mixture of modified proteins, making it difficult to attribute functional changes to a specific modification at a particular site. nih.gov To overcome this, genetic code expansion systems have been developed. These systems utilize an orthogonal amber stop codon-suppressing mutant synthetase/tRNA pair, which allows for the efficient and site-specific incorporation of unnatural amino acids, including this compound, into proteins in both bacterial and eukaryotic expression systems. nih.gov This technology enables researchers to produce proteins with a single this compound at a defined position, facilitating detailed studies of its impact on protein function. nih.govnih.gov

The introduction of a bulky, electronegative bromine atom onto the tyrosine ring can have significant repercussions for protein structure and activity. researchgate.netresearchgate.net The altered size, hydrophobicity, and electronic properties of the modified amino acid can disrupt local protein architecture. This can affect intramolecular interactions, such as hydrogen bonding and hydrophobic packing, which are crucial for maintaining the protein's three-dimensional structure and stability. researchgate.net

While direct, comprehensive studies on the impact of this compound on a wide range of proteins are still emerging, the consequences of similar tyrosine modifications provide valuable insights. For instance, the site-specific replacement of tyrosine with 3-chlorotyrosine or 3-nitrotyrosine in the enzyme paraoxonase 1 (PON1) at tyrosine 71 has been shown to significantly reduce its enzymatic activity. nih.gov This suggests that halogenation of critical tyrosine residues can directly impair catalytic function. The modification of tyrosine residues can also influence signaling pathways that are dependent on tyrosine kinases or phosphatases. jci.org

Modification at Tyrosine 71 in PON1Effect on Enzymatic Activity
3-ChlorotyrosineSignificantly Reduced
3-NitrotyrosineSignificantly Reduced

Post-translational modifications of tyrosine residues are known to play a critical role in regulating protein-protein interactions and, consequently, enzyme function. longdom.orgfrontiersin.org The addition of a bromine atom to a tyrosine located at a protein-protein interface can either enhance or disrupt the interaction by altering the steric and electronic complementarity between the binding partners.

The use of modified tyrosine analogs as spectroscopic probes has demonstrated their utility in studying these interactions. For example, 3-nitrotyrosine has been successfully used as a probe in fluorescence resonance energy transfer (FRET) studies to investigate the binding of hirudin to thrombin, providing detailed information about the protein-protein interface. nih.govnih.gov This approach highlights how the unique properties of a modified tyrosine can be leveraged to study molecular interactions. It is plausible that this compound could similarly serve as a valuable probe or a modulator of protein interactions. The modification can allosterically regulate enzyme activity by inducing conformational changes upon binding of another protein. columbia.edu

Metabolism and Disposition of Endogenous this compound

Understanding the metabolic fate of this compound is crucial for its validation and use as a biomarker of disease.

Proteins containing this compound undergo proteolytic degradation, releasing the free modified amino acid into circulation. nih.gov The metabolism of free this compound has been investigated in vivo. Studies in rats have shown that a major metabolic pathway is de-bromination. nih.gov A significant portion of administered deuterium-labeled 3-bromotyrosine was excreted in the urine as the de-brominated metabolite, [D₃]4-hydroxyphenylacetic acid, which is a known metabolite of tyrosine. nih.gov

In vitro studies have demonstrated that iodotyrosine dehalogenase is capable of de-brominating free 3-bromotyrosine, suggesting that this enzyme may play a role in the in vivo dehalogenation process. nih.gov A novel brominated metabolite, 3-bromo-4-hydroxyphenylacetic acid, was also identified as a urinary metabolite, although it accounted for a small percentage of the administered dose. nih.gov These findings indicate that dehalogenation is a primary route for the elimination of free this compound. nih.gov

Metabolite of this compoundMetabolic Pathway
4-Hydroxyphenylacetic acidDe-bromination
3-Bromo-4-hydroxyphenylacetic acidBrominated metabolite

Formation of Brominated and De-brominated Metabolites (e.g., 3-bromo-4-hydroxyphenyl acetate)

The metabolism of this compound in vivo involves several key transformations, leading to the formation of both brominated and de-brominated metabolites. Research has shown that, similar to the parent amino acid L-tyrosine, this compound can undergo deamination and decarboxylation. researchgate.net This metabolic process results in the formation of 3-bromo-4-hydroxyphenylacetic acid (bromo-HPA), which has been identified as the primary brominated metabolite of this compound. nih.gov

In addition to the formation of brominated metabolites, a significant metabolic pathway for this compound is de-bromination. nih.gov This process involves the removal of the bromine atom from the tyrosine ring, leading to the formation of de-brominated metabolites such as 4-hydroxyphenylacetic acid (HPA). researchgate.netnih.gov In fact, studies suggest that de-halogenation is the predominant metabolic route for the elimination of free brominated tyrosine in the body. nih.gov The enzyme iodotyrosine dehalogenase has been shown to be capable of catalyzing the de-bromination of free this compound in vitro. nih.gov

The formation of these metabolites highlights the complex processing of this compound within a biological system, involving pathways that both retain and remove the characteristic bromine atom.

Table 1: Key Metabolites of this compound

Metabolite NameAbbreviationTypeMetabolic Process
3-bromo-4-hydroxyphenylacetic acidbromo-HPABrominatedDeamination and Decarboxylation
4-hydroxyphenylacetic acidHPADe-brominatedDe-bromination

Excretion Pathways of Modified Tyrosine Derivatives

The excretion of this compound and its metabolites primarily occurs through the urine. nih.gov Quantitative studies in rats have provided specific insights into the proportions of the administered compound and its derivatives that are eliminated via this route. A relatively small fraction of this compound is excreted in the urine unchanged. nih.gov

The major brominated metabolite, 3-bromo-4-hydroxyphenylacetic acid (bromo-HPA), is also excreted in the urine, though it accounts for a minor percentage of the initial this compound dose. nih.gov The most significant portion of the administered this compound that is accounted for in urine is in the form of its de-brominated metabolite, 4-hydroxyphenylacetic acid. nih.gov

In humans, studies have revealed that the majority of 3-bromotyrosine found in urine exists in conjugated forms. nih.gov Less than 1% of the total urinary 3-bromotyrosine is in its free, unconjugated form. nih.gov This indicates that conjugation, such as with glucuronic acid (glucuronidation), is a major pathway for the excretion of this modified tyrosine derivative in humans. nih.gov This process increases the water solubility of the compound, facilitating its elimination from the body.

Table 2: Urinary Excretion of this compound and its Metabolites in Rats (as a percentage of infused dose)

CompoundPercentage of Infused Dose Excreted in Urine
Unchanged [D3]bromotyrosine0.12 ± 0.02%
3-bromo-4-hydroxyphenylacetic acid (bromo-HPA)0.43 ± 0.04%
[D3]4-hydroxyphenylacetic acid (de-brominated metabolite)~1.3%

Data from a study involving intraperitoneal injection of 500 nmole of [D3]bromotyrosine into Sprague-Dawley rats, with urine collected over 24 hours. nih.gov

Advanced Analytical Methodologies for 3 Bromo L Tyrosine Quantification in Research

Methodological Validation and Sensitivity Considerations for Biological Research Samples

Methodological validation is paramount to ensure that analytical results for 3-Bromo-L-tyrosine are trustworthy and reproducible. This involves rigorous assessment of parameters such as sensitivity, specificity, accuracy, and precision, particularly when analyzing samples from diverse biological sources like plasma, urine, or tissue homogenates.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The ability to detect and accurately quantify low concentrations of this compound is critical, especially when it is present at trace levels in biological fluids. The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from a blank, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.

One study employing a liquid chromatography–tandem mass spectrometry (LC-MS/MS) approach for the simultaneous quantification of 3-Nitro-L-tyrosine (3-NT), 3-Chloro-L-tyrosine (3-CT), and this compound (3-BT) in human plasma reported an LOD of 0.026 ng/mL and an LOQ of 0.096 ng/mL for 3-BT mdpi.comnih.govnih.gov. Another method utilizing high-pressure liquid chromatography and tandem mass spectrometry (HPLC-MS/MS) for 3-bromotyrosine (B1580512) in plasma established an LOQ of 10 ng/mL rsc.orgrsc.org. These values underscore the sensitivity achievable with modern mass spectrometry-based techniques for this compound.

The determination of LOD and LOQ typically follows established guidelines, such as those from the International Council for Harmonisation (ICH). Common calculation methods involve using the standard deviation of the response (σ) and the slope (S) of the calibration curve, where LOD is often calculated as 3.3σ/S and LOQ as 10σ/S sepscience.com.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound in Biological Samples

Analytical MethodAnalyteLOD (ng/mL)LOQ (ng/mL)Reference(s)
LC-MS/MSThis compound0.0260.096 mdpi.comnih.govnih.gov
HPLC-MS/MS3-BromotyrosineN/A10 rsc.orgrsc.org

Ensuring Specificity and Reproducibility in Complex Biological Matrices

Specificity refers to the ability of an analytical method to accurately measure the target analyte (this compound) without interference from other components present in the biological sample, such as endogenous compounds, metabolites, or degradation products. Reproducibility , on the other hand, assesses the consistency and reliability of the measurements obtained from the same sample under different conditions (e.g., different days, different analysts, different instruments).

LC-MS/MS methods are inherently designed for high specificity, often utilizing specific mass-to-charge ratios and fragmentation patterns to identify and quantify analytes mdpi.comnih.govnih.govresearchgate.net. The use of stable, isotopically labeled internal standards (e.g., 3-BT-13C6) is a critical strategy to mitigate matrix effects and further enhance the specificity and accuracy of quantification in complex biological matrices like plasma mdpi.comnih.govnih.gov. While gas chromatography-mass spectrometry (GC-MS) can also offer sensitivity and specificity for 3-bromotyrosine nih.gov, LC-MS/MS methods are often favored for their ability to analyze polar and thermally labile compounds without derivatization. For related compounds like 3-nitrotyrosine (B3424624), careful selection of detection wavelengths and chromatographic conditions is vital to prevent co-elution and ensure specificity nih.govipp.pt.

Reproducibility is typically assessed through precision studies, measuring the variability of results. For an LC-MS/MS method quantifying this compound, coefficients of variation (CV) below 10% across various tested concentrations have been reported, indicating good precision and thus reproducibility mdpi.comnih.govnih.gov. Similarly, an HPLC-MS/MS method demonstrated high reproducibility for 3-bromotyrosine with relative standard deviations (RSD) ranging from 0.98% to 4.6% (n=18) rsc.orgrsc.org. Accuracy, often reported as a percentage of the true value, was found to be within 95–105% for the LC-MS/MS method mdpi.comnih.govnih.gov, further confirming the reliability of the measurements. General validation parameters for related compounds also show that intra- and inter-day determination errors can be kept within 10% using LC-MS/MS techniques, reinforcing their suitability for reproducible analysis researchgate.net.

Table 2: Reproducibility and Accuracy Metrics for this compound Quantification

Analytical MethodMetricValue RangeSample MatrixReference(s)
LC-MS/MSCoefficient of Variation (CV)<10%Plasma mdpi.comnih.govnih.gov
LC-MS/MSAccuracy95–105%Plasma mdpi.comnih.govnih.gov
HPLC-MS/MSRelative Standard Deviation (RSD)0.98–4.6% (n=18)Plasma rsc.orgrsc.org
LC-MS/MSIntra-/Inter-day Determination Error<10%Plasma researchgate.net

Note: Data from researchgate.net pertains to 3-nitrotyrosine but provides relevant validation parameters for similar LC-MS/MS methodologies.

Compound List:

this compound (3-BT)

3-Nitro-L-tyrosine (3-NT)

3-Chloro-L-tyrosine (3-CT)

Translational Research and Specialized Applications of 3 Bromo L Tyrosine

3-Bromo-L-tyrosine in Neuroscience Research

The role of tyrosine derivatives in neuronal function and the development of neurological treatments has spurred interest in compounds like this compound. Its structural similarity to endogenous tyrosine allows it to interact with biological systems, offering insights into complex neural processes.

Investigation of Neurotransmitter Systems, e.g., Dopamine (B1211576) Synthesis

This compound has been recognized as a useful tool for investigating physiological processes, including the modulation of neurotransmitter pathways. Specifically, it has been employed in studies aiming to understand the role of tyrosine derivatives in the synthesis and function of neurotransmitters such as dopamine and norepinephrine (B1679862) chemimpex.com. Research into the effects of bromine exposure on the brain has also indicated alterations in catecholamine metabolism and an increase in tyrosine hydroxylase (TyrH), an enzyme critical for dopamine synthesis, suggesting indirect relevance of brominated compounds in dopaminergic systems mdpi.com.

Utilization as a Tool in Neuropharmacology Studies

In neuropharmacology, this compound serves as a valuable probe for studying receptor function and drug mechanisms. Its incorporation into specific sites within neurotransmitter receptors, such as the 5-hydroxytryptamine3 (5-HT3) receptor, has helped elucidate the roles of individual tyrosine residues in receptor gating and ligand binding jneurosci.org. Such studies contribute to understanding how molecular modifications affect receptor activity, which is fundamental for designing targeted neuropharmacological agents. Furthermore, it is explored as a potential lead compound for developing new pharmaceuticals for neurological disorders, providing insights into structure-activity relationships chemimpex.com.

Utility in Protein Engineering and Structural Biology

The incorporation of unnatural amino acids (UAAs) like this compound into proteins offers powerful strategies for protein engineering and structural biology, enabling the creation of proteins with enhanced or novel properties.

Strategies for Enhanced Protein Thermal Stability through Halogenation

Halogenation of amino acid residues, particularly tyrosine, has emerged as a key strategy for increasing protein thermal stability. The introduction of halogen atoms, such as bromine, into the aromatic ring of tyrosine can lead to the formation of stabilizing interactions, including halogen bonds researchgate.netresearchgate.netacs.org. These interactions can fill internal spaces within the protein structure and form non-canonical stabilizing bonds with neighboring residues, thereby increasing the protein's resistance to denaturation at elevated temperatures researchgate.netresearchgate.net. Studies have demonstrated that site-specific incorporation of this compound into proteins like glutathione (B108866) S-transferase can significantly enhance their structural stability researchgate.netresearchgate.net.

Table 1: Impact of Halogenated Tyrosine Incorporation on Protein Stability

ProteinModification SiteUnnatural Amino AcidStability Increase (kcal/mol)Reference(s)
Glutathione S-transferaseSeven sites3-chloro-L-tyrosine5.2 researchgate.netresearchgate.net
Glutathione S-transferaseSeven sitesThis compound5.6 researchgate.netresearchgate.net

Applications in X-ray Crystallography and Enzyme Redox Property Investigations

Orthohalogenated tyrosines, including this compound, are valuable tools in X-ray crystallography. Their ability to scatter X-rays more strongly due to the presence of a heavy atom makes them useful for experimental phasing, a critical step in determining protein structures researchgate.netfrontiersin.org. By site-specifically incorporating brominated tyrosine into a protein, researchers can generate anomalous scattering signals that aid in solving the phase problem. Additionally, halogenated amino acids can be used to investigate the redox properties of enzymes. The electronic and steric effects of the bromine atom can influence the electron transfer pathways and catalytic mechanisms of enzymes, providing insights into their functional mechanisms researchgate.netnih.gov.

Implications for Therapeutic Agent Development

The unique properties of this compound position it as a promising scaffold and intermediate in the development of therapeutic agents. Its derivatives have shown potential in various medicinal applications, including anticancer and antiviral therapies.

Marine natural products, many of which are brominated tyrosine alkaloids, have demonstrated significant biomedical applications, including antiviral activities against viruses like HIV-1 and SARS-CoV-2 nih.govmdpi.com. Furthermore, synthetic derivatives of brominated tyrosine compounds have been explored for their anticancer potential, with some showing potent inhibition of specific cancer-related targets and exhibiting antitumor activity in cellular models mdpi.comnih.gov. The compound itself can also serve as a precursor in the synthesis of novel compounds with potential pharmacological relevance, making it a valuable asset in medicinal chemistry and drug discovery chemimpex.com. Moreover, brominated tyrosines, such as this compound, are being investigated as biomarkers for inflammation and oxidative stress, potentially aiding in the diagnosis and monitoring of diseases like colorectal cancer mdpi.comacs.org.

Compound List:

this compound

L-tyrosine

Dopamine

Norepinephrine

5-hydroxytryptamine (5-HT3) receptor

Glutathione S-transferase

Azoreductase

Tyrosine hydroxylase (TyrH)

Itampolin A

3-chloro-L-tyrosine

3-iodo-L-tyrosine

3,5-dibromo-L-tyrosine

3-Nitro-L-tyrosine (3-NT)

3-Chloro-L-tyrosine (3-CT)

this compound (3-BT)

Exploration as a Lead Compound for Novel Pharmaceuticals

This compound is recognized for its potential as a lead compound in the development of new pharmaceuticals. Its structure serves as a scaffold that can be modified to create novel chemical entities with targeted biological activities chemimpex.com. Medicinal chemists utilize such derivatives in the synthesis of compounds aimed at treating a range of conditions, including neurological disorders chemimpex.com. The compound's ability to influence protein interactions and enzyme activities further enhances its relevance in drug discovery pipelines chemimpex.com. Research into related halogenated tyrosine derivatives has also demonstrated their potential as antiparasitic and cytotoxic agents, underscoring the broader applicability of brominated tyrosine structures in therapeutic research scielo.br. By systematically altering the molecular architecture of this compound and its analogs, researchers can explore new avenues for drug design.

Insights into Structure-Activity Relationships for Drug Discovery

Understanding the relationship between a compound's chemical structure and its biological activity (Structure-Activity Relationship or SAR) is fundamental to drug discovery. This compound offers a platform for such investigations. Modifications to its structure, such as altering the position or type of halogenation on the aromatic ring, or changes to the amino acid side chain, can significantly impact its efficacy and target specificity scielo.br. While detailed SAR studies specifically for this compound as a direct therapeutic agent are ongoing, research on related compounds highlights how these structural variations can fine-tune biological effects scielo.brdrugdesign.orgresearchgate.netnih.gov. For instance, studies on tyrosine kinase inhibitors, which often involve modified aromatic amino acid structures, demonstrate that strategic substitutions can lead to enhanced potency and selectivity drugdesign.orgresearchgate.netnih.gov. This principle guides the exploration of this compound derivatives, where specific structural features are correlated with desired pharmacological outcomes, aiding in the rational design of more effective drug candidates.

This compound as a Biomarker in Research Contexts

This compound has emerged as a significant biomarker in various research contexts, particularly for assessing cellular activity and pathological conditions. Its formation is intrinsically linked to the action of specific enzymes involved in inflammatory responses.

Assessment of Eosinophil Activity and Oxidative Damage in Preclinical Models

This compound (3-BrTyr) is recognized as a stable molecular footprint of eosinophil peroxidase (EPO) activity researchgate.netacs.orgnih.govresearchgate.netucl.ac.uk. EPO, released by activated eosinophils, utilizes hydrogen peroxide and bromide ions to generate hypobromous acid (HOBr), a potent oxidant that brominates tyrosine residues in proteins researchgate.netacs.orgnih.gov. This process leads to the formation of 3-bromotyrosine (B1580512) and 3,5-dibromotyrosine (B3032813) researchgate.netacs.org. Consequently, elevated levels of 3-bromotyrosine in biological samples are indicative of eosinophil activation and the associated oxidative damage to proteins acs.orgnih.govucl.ac.ukrsc.orgnih.govaai.orgnih.gov.

In preclinical models, the measurement of 3-bromotyrosine has been instrumental in evaluating eosinophil-mediated tissue injury. For example, studies using mouse models of allergic inflammation have demonstrated a significant increase in 3-bromotyrosine levels in lung homogenates of allergen-challenged wild-type mice, correlating with eosinophil recruitment and EPO activity aai.org. In contrast, EPO-deficient mice showed undetectable levels of 3-bromotyrosine, confirming EPO's central role in its generation aai.org. These findings establish 3-bromotyrosine as a reliable indicator of oxidative damage mediated by eosinophils in experimental settings.

Table 1: 3-Bromotyrosine Levels in Preclinical Models of Inflammation

Model/ConditionBiological MatrixObservation of 3-Bromotyrosine LevelsReference
OVA-induced asthma model (mouse)Lung homogenatesIncreased in OVA-treated WT mice vs. saline controls; undetectable in EPO-KO mice aai.org
Eosinophilic Esophagitis (EoE)PlasmaPotential biomarker for eosinophil activation; requires further research for definitive correlation rsc.org
Oxidative damage assessmentProteinsMarker for oxidative damage by reactive brominating species researchgate.net
Inflammatory conditions (general)Urine, PlasmaIndicator of eosinophil peroxidase (EPO) activity nih.govmdpi.com

Potential for Monitoring Inflammatory Conditions in Experimental Settings

The role of this compound as a biomarker extends to the monitoring of various inflammatory conditions in experimental research. Its presence in biological fluids like plasma and urine provides a non-invasive means to assess inflammatory processes driven by eosinophils.

Research has shown that elevated levels of 3-bromotyrosine are associated with conditions such as asthma, where eosinophilic inflammation is a hallmark nih.govucl.ac.ukrsc.orgaai.orgphysiology.org. Studies have indicated that urinary levels of total conjugated bromotyrosine can distinguish between asthma severity and predict exacerbation risk in experimental cohorts physiology.org. For instance, participants with severe asthma exhibited significantly higher urinary total conjugated bromotyrosine levels compared to those with non-severe asthma physiology.org. Furthermore, 3-bromotyrosine has been investigated as a biomarker for eosinophilic esophagitis (EoE) and other sinonasal inflammatory conditions, suggesting its broader utility in tracking eosinophil-mediated pathology ucl.ac.ukrsc.orgnih.gov.

The quantification of 3-bromotyrosine, often using highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, allows researchers to track changes in inflammatory states within experimental models rsc.orgnih.govmdpi.comphysiology.orgjst.go.jp. For example, studies comparing healthy individuals with those affected by conditions like diabetes or colorectal cancer have reported higher levels of modified tyrosines, including bromotyrosine, in the latter groups, indicating its potential as a marker for systemic oxidative stress and inflammation mdpi.comjst.go.jp.

Table 2: 3-Bromotyrosine as a Biomarker in Experimental and Clinical Research

Condition / ContextBiological MatrixObserved Association with 3-Bromotyrosine LevelsSignificance in ResearchReference
AsthmaUrine, AirwaysElevated levels correlate with severity and exacerbation riskBiomarker for eosinophilic inflammation and EPO activity ucl.ac.ukaai.orgphysiology.org
Eosinophilic Esophagitis (EoE)PlasmaPotential marker for eosinophil activationMonitoring disease activity rsc.org
Diabetes MellitusUrineHigher levels observed compared to healthy controlsIndicator of oxidative stress nih.govjst.go.jp
Colorectal Cancer (CRC)PlasmaHigher levels observed compared to healthy controlsPotential marker for inflammation and oxidative stress researchgate.netmdpi.com
Sinonasal Inflammation / PolyposisTissuesAssociated with inflammatory processesMarker for eosinophil-mediated damage ucl.ac.uknih.gov

Future Research Directions and Unexplored Avenues for 3 Bromo L Tyrosine

Elucidation of Unidentified Biological Activities and Signaling Pathways

While 3-Bromo-L-tyrosine (3-BT) is known to be a product of eosinophil peroxidase (EPO) activity and a potential marker for oxidative damage researchgate.netacs.org, its broader biological functions and involvement in specific cellular signaling pathways are not fully understood. Research is needed to identify currently unknown biological activities of 3-BT. This includes investigating its precise interactions with cellular components and its potential role in modulating signaling cascades. For instance, studies could focus on how 3-BT might influence protein function through covalent modification or by altering cellular redox states, potentially impacting pathways beyond those related to inflammation ucl.ac.ukresearchgate.net. Further research is warranted to map out the specific signaling networks that 3-BT might participate in or modulate, moving beyond its established role as a marker to understanding its active biological contributions nih.govfrontiersin.org.

Development of Advanced Synthetic Strategies for More Complex Bromotyrosine Derivatives

The synthesis of this compound has been established, with methods described for its preparation and that of its dibrominated counterpart researchgate.netresearchgate.net. However, there is considerable scope for developing more sophisticated synthetic strategies to create a diverse array of complex bromotyrosine derivatives. Future research could focus on regioselective bromination techniques, stereoselective synthesis, and the incorporation of 3-BT into peptide or peptidomimetic structures. Such advancements would enable the creation of novel compounds with potentially enhanced or entirely new biological activities, facilitating structure-activity relationship studies and the development of targeted therapeutic agents or molecular probes mdpi.com. Exploring novel synthetic routes for bromotyrosine analogs could unlock new chemical space for drug discovery and biochemical research.

Integration into Multi-Omics Research for Comprehensive Biomarker Discovery

The potential of 3-BT as a biomarker for oxidative stress and inflammation is gaining traction, with methods being developed for its quantification in biological samples researchgate.netmdpi.com. Future research should focus on integrating 3-BT analysis into comprehensive multi-omics studies, such as proteomics, metabolomics, and transcriptomics. By analyzing 3-BT levels in conjunction with other omic data, researchers can gain a more holistic understanding of disease states and identify complex biomarker panels. For example, correlating 3-BT levels with specific protein modifications identified through proteomics or with metabolic pathway alterations detected via metabolomics could provide deeper insights into inflammatory processes and disease progression in conditions like colorectal cancer mdpi.com. This integrated approach could lead to the discovery of more robust and specific biomarkers for early disease detection, prognosis, and therapeutic monitoring.

Exploration of Potential Protective Effects in Specific Biological Systems

While some research suggests that bromotyrosine and its derivatives may exert biological effects, including potential protective effects in the brain researchgate.net, these aspects remain largely unexplored. Future research should systematically investigate the potential protective roles of this compound in various biological systems. This could involve examining its efficacy in preclinical models of neurodegenerative diseases, where oxidative stress is a significant factor, or in models of other conditions where cellular damage occurs. Understanding whether 3-BT can mitigate oxidative damage, modulate inflammatory responses, or promote cellular repair mechanisms would be crucial. Such investigations could reveal novel therapeutic avenues, positioning 3-BT or its derivatives as potential agents for disease prevention or treatment.

Q & A

Q. What analytical methods are recommended for quantifying 3-Bromo-L-tyrosine in biological samples, and how can cross-reactivity with halogenated tyrosine derivatives be minimized?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its high specificity and sensitivity. To avoid cross-reactivity with structurally similar compounds (e.g., 3-chloro- or 3-iodo-tyrosine), use chromatographic separation with a C18 reverse-phase column and optimized mobile phases (e.g., 0.1% formic acid in water and acetonitrile). Mass transitions should target the bromine isotope signature (e.g., m/z 260.08 → 136.05) . Internal standards like ³¹³C₉,¹⁵N-labeled this compound (if available) enhance accuracy .

Q. How is this compound synthesized, and what purity validation steps are critical for experimental use?

this compound is synthesized via electrophilic aromatic substitution of L-tyrosine using brominating agents (e.g., N-bromosuccinimide in acetic acid). Post-synthesis, purification involves recrystallization or preparative HPLC. Validate purity using:

  • HPLC-UV : Retention time matching with certified standards.
  • NMR : Confirmation of bromine substitution at the 3-position via ¹H NMR (loss of aromatic proton signal at δ 6.8–7.2 ppm) and ¹³C NMR (C-Br signal at ~110 ppm) .
  • Elemental analysis : Confirm Br content (~30.7% of molecular weight) .

Advanced Research Questions

Q. How does eosinophil peroxidase (EPO) selectively brominate tyrosine residues in vivo, and what experimental models validate this compound as a biomarker for eosinophil-mediated oxidative stress?

EPO catalyzes bromide (Br⁻) oxidation in the presence of H₂O₂, generating hypobromous acid (HOBr), which brominates tyrosine residues at the 3-position. In vitro validation involves:

  • Enzyme kinetics : Measure EPO activity using H₂O₂/Br⁻ substrates and monitor this compound formation via HPLC .
  • Cell models : Treat eosinophil-rich cell cultures (e.g., HL-60 eosinophilic lineages) with Br⁻ and H₂O₂, then quantify this compound in lysates .
  • In vivo correlation : Compare this compound levels in tissues from eosinophil-deficient vs. wild-type mice under inflammatory conditions .

Q. What experimental strategies enable site-specific incorporation of this compound into recombinant proteins, and how does this modify protein function?

Engineered aminoacyl-tRNA synthetases (e.g., iodoTyrRS-ec variant) can charge this compound onto orthogonal tRNAs in E. coli translation systems. Key steps:

  • Genetic engineering : Co-express iodoTyrRS-ec and suppressor tRNA in a host strain lacking endogenous tyrosine tRNA (e.g., FT3) .
  • Growth media : Supplement with this compound (1–5 mM) and induce protein expression under controlled conditions .
  • Functional assays : Assess brominated protein stability (via thermal shift assays) and activity (e.g., altered substrate binding in brominated enzyme active sites) .

Q. How do conflicting reports on brominated tyrosine stability in acidic vs. neutral pH environments impact experimental design for biomarker studies?

Under acidic conditions (pH < 5), this compound may undergo debromination, producing L-tyrosine and bromide. To mitigate degradation:

  • Sample handling : Immediately neutralize biological samples (e.g., plasma) with buffers (pH 7.4) post-collection.
  • Storage : Store at −80°C in amber vials to prevent light-induced decomposition .
  • Controls : Include spiked samples with known this compound concentrations to monitor recovery rates across pH conditions .

Methodological Considerations

Q. What isotopic labeling approaches are available for tracing this compound in metabolic flux studies?

¹³C/¹⁵N-labeled this compound (e.g., this compound-¹³C₉,¹⁵N) enables tracking via:

  • Stable isotope-resolved metabolomics (SIRM) : Use LC-MS to trace ¹³C incorporation into downstream metabolites .
  • Protein turnover assays : Pulse-chase experiments with labeled this compound quantify degradation rates in brominated proteins .

Q. How can researchers differentiate between enzymatic vs. non-enzymatic bromination of tyrosine in complex biological matrices?

  • Inhibitor studies : Add EPO/MPO inhibitors (e.g., 4-aminobenzoic acid hydrazide) to samples. A reduction in this compound levels suggests enzymatic bromination .
  • Halide depletion : Use Br⁻-free media in cell cultures. Persistent bromination indicates non-enzymatic pathways (e.g., HOBr generation from neutrophil myeloperoxidase) .

Contradictions & Validation

  • EPO vs. MPO specificity : While EPO efficiently brominates tyrosine at physiological Br⁻ concentrations (<100 μM), MPO requires supraphysiological Br⁻ (>1 mM). Validate bromination pathways using knockout models (e.g., EPO−/− mice) .
  • Quantitative discrepancies : LC-MS/MS may report lower this compound levels than ELISA due to antibody cross-reactivity. Cross-validate with orthogonal methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.